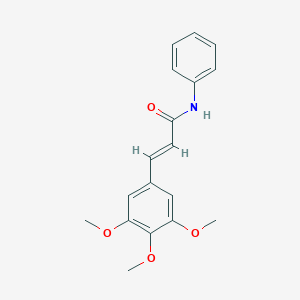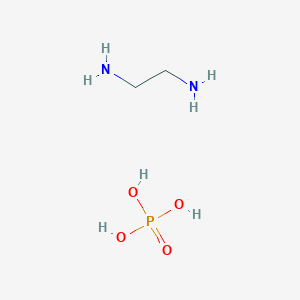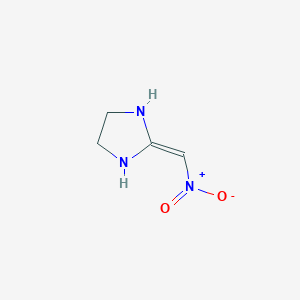
2-(ニトロメチレン)イミダゾリジン
概要
説明
2-(Nitromethylene)imidazolidine is an aromatic heterocycle containing a nitromethylene substituent. It is a fast-acting neurotoxicant effective both by contact and oral ingestion. This compound is relatively safe for vertebrates and degrades rapidly in the environment .
科学的研究の応用
作用機序
Target of Action
The primary targets of 2-(Nitromethylene)imidazolidine are insect nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .
Mode of Action
2-(Nitromethylene)imidazolidine interacts with its targets by binding to the nAChRs, leading to an extensive change in conformation that affects all subunits and results in the opening of an ion-conducting channel across the plasma membrane . This interaction is selective and diverse, contributing to the high affinity of the compound for insect nAChRs .
Biochemical Pathways
This disruption can lead to a variety of downstream effects, including paralysis and death in insects .
Pharmacokinetics
It’s known that the compound is a fast-acting neurotoxicant, effective both by contact or oral ingestion .
Result of Action
The result of 2-(Nitromethylene)imidazolidine’s action is the disruption of normal neuronal signaling in insects, leading to paralysis and death . This makes the compound an effective insecticide .
Action Environment
2-(Nitromethylene)imidazolidine is relatively safe to vertebrates and degrades rapidly in the environment It’s also worth noting that the compound has been used as a corrosion inhibitor, suggesting that its action can be influenced by the chemical environment .
生化学分析
Biochemical Properties
2-(Nitromethylene)imidazolidine interacts with various biomolecules, particularly the nicotinic acetylcholine receptors (nAChRs) . After binding acetylcholine, the AChR responds by an extensive change in conformation that affects all subunits and leads to the opening of an ion-conducting channel across the plasma membrane .
Cellular Effects
The effects of 2-(Nitromethylene)imidazolidine on cells are primarily due to its interaction with nAChRs . This interaction influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 2-(Nitromethylene)imidazolidine involves binding interactions with biomolecules, particularly nAChRs . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of 2-(Nitromethylene)imidazolidine change over time in laboratory settings . This compound is known for its stability and rapid degradation in the environment . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Nitromethylene)imidazolidine vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Nitromethylene)imidazolidine involves a one-pot three-component condensation of corresponding aldehydes, Meldrum’s acid, and 2-(Nitromethylene)imidazolidine. This process is carried out in a propanol medium with sodium bromide as the electrolyte, inside an undivided cell, yielding good to excellent results . Another method involves the reaction of 1,1-dichloro-2-nitroethylene with fatty amines .
Industrial Production Methods: Industrial production methods for 2-(Nitromethylene)imidazolidine are not extensively documented. the one-pot synthesis method mentioned above is scalable and can be adapted for industrial production due to its simplicity and efficiency .
化学反応の分析
Types of Reactions: 2-(Nitromethylene)imidazolidine undergoes various chemical reactions, including hydroamination and defluorination. For instance, it reacts with α-(trifluoromethyl)styrenes in the presence of DBN at room temperature to form β-trifluoromethyl-β-arylethyl analogues of neonicotinoids .
Common Reagents and Conditions:
Hydroamination: DBN (0.5 equiv.) in CH₃CN at 25°C for 0.5 hours.
Defluorination: NaH as a base at elevated temperatures with prolonged reaction times.
Major Products: The major products formed from these reactions include β-trifluoromethyl-β-arylethyl analogues and γ,γ-difluoro-β-arylallyl analogues of neonicotinoids .
類似化合物との比較
Imidacloprid: A widely used neonicotinoid insecticide that also targets nAChRs.
Acetamiprid: Another neonicotinoid with a similar mode of action.
Nitenpyram: Known for its rapid action against insect pests.
Uniqueness: 2-(Nitromethylene)imidazolidine is unique due to its specific nitromethylene substituent, which enhances its binding affinity with nAChRs and contributes to its rapid degradation in the environment . This makes it an effective and environmentally friendly insecticide compared to other neonicotinoids.
特性
IUPAC Name |
2-(nitromethylidene)imidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXNZFJZRFHBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C[N+](=O)[O-])N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159739 | |
| Record name | Imidazolidine, 2-(nitromethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13623-98-8 | |
| Record name | Imidazolidine, 2-(nitromethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazolidine, 2-(nitromethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
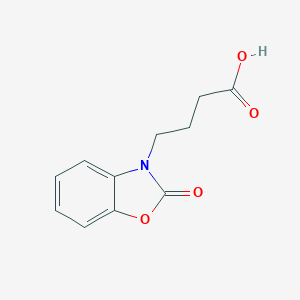
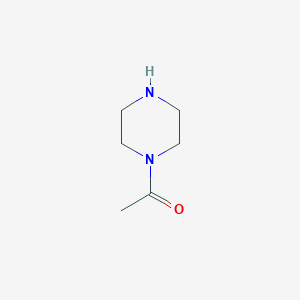
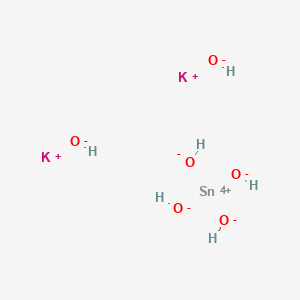
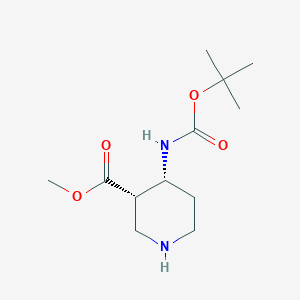
silane](/img/structure/B87712.png)
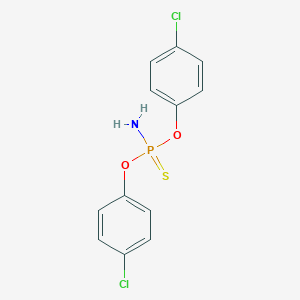
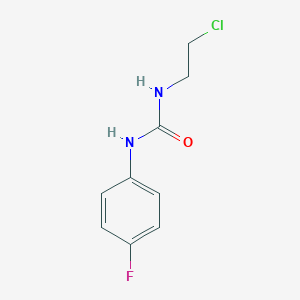
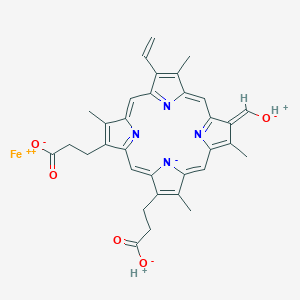
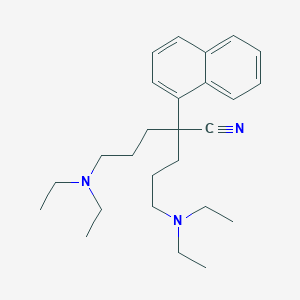
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)


